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  • Product: (4-Bromo-3-methylphenyl)ethylamine hydrochloride
  • CAS: 1609395-76-7

Core Science & Biosynthesis

Foundational

(4-Bromo-3-methylphenyl)ethylamine hydrochloride receptor selectivity and binding affinity

An In-Depth Technical Guide to the Receptor Selectivity and Binding Affinity of (4-Bromo-3-methylphenyl)ethylamine hydrochloride Foreword: The Imperative of Precision in Pharmacological Profiling In the landscape of mode...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Receptor Selectivity and Binding Affinity of (4-Bromo-3-methylphenyl)ethylamine hydrochloride

Foreword: The Imperative of Precision in Pharmacological Profiling

In the landscape of modern drug discovery and neuropharmacology, the journey from a novel chemical entity to a potential therapeutic agent is one of meticulous characterization. The core principle of this journey is understanding the precise interactions between a molecule and its biological targets. Substituted phenethylamines represent a vast and pharmacologically rich class of compounds, acting on the central nervous system through various mechanisms.[1][2] The compound (4-Bromo-3-methylphenyl)ethylamine hydrochloride, a specific member of this class, presents a unique structural motif whose pharmacological profile is not widely documented in public literature. This guide, therefore, serves as a comprehensive framework for its systematic evaluation.

Our objective is to move beyond mere data collection and to instill a logic-driven, self-validating approach to receptor profiling. We will dissect the why behind each experimental choice, from target selection based on structural analogy to the nuances of assay design. This document is intended for researchers, scientists, and drug development professionals who require a robust and reproducible methodology for characterizing novel psychoactive compounds.

Deconstruction of the Molecular Scaffold: A Rationale for Target Selection

The structure of (4-Bromo-3-methylphenyl)ethylamine hydrochloride provides critical clues to its likely biological targets. As a derivative of phenethylamine, the parent structure of endogenous catecholamines like dopamine and norepinephrine, its primary interactions are anticipated within the monoaminergic systems.[1][3]

  • Phenethylamine Core: This foundational structure is a known substrate for a variety of monoamine receptors and transporters.[3]

  • 4-Bromo Substitution: Halogenation at the 4-position of the phenyl ring is a hallmark of several potent serotonin 5-HT₂ receptor ligands, such as 2C-B (4-Bromo-2,5-dimethoxyphenethylamine).[4][5][6][7] This strongly suggests that the 5-HT receptor family, particularly the 5-HT₂A and 5-HT₂C subtypes, are high-priority targets for investigation.

  • 3-Methyl Substitution: This modification will sterically and electronically influence the molecule's fit within various receptor binding pockets, potentially modulating selectivity and affinity compared to its unmethylated counterpart.

  • Primary Amine: The ethylamine sidechain is a key feature for interaction with Trace Amine-Associated Receptor 1 (TAAR1), a receptor that recognizes many endogenous and exogenous phenethylamine-like molecules and is an emerging target for neuropsychiatric disorders.[8][9][10]

Based on this structural analysis, a primary screening panel should be designed to assess the compound's affinity and functional activity at the following high-priority targets:

  • Serotonin Receptors: 5-HT₁A, 5-HT₂A, 5-HT₂C

  • Adrenergic Receptors: α₁, α₂, β

  • Dopamine Receptors: D₂

  • Monoamine Transporters: DAT (Dopamine), NET (Norepinephrine), SERT (Serotonin)

  • Trace Amine-Associated Receptor 1 (TAAR1)

The First Pillar: Quantifying Affinity with Radioligand Binding Assays

The initial and most fundamental step in profiling is to determine the compound's binding affinity (expressed as the inhibition constant, Kᵢ) for each target receptor. The gold-standard method for this is the competitive radioligand displacement assay.[11][12] The principle is straightforward: our test compound is used to compete for binding against a radiolabeled ligand with a known high affinity and specificity for the target receptor. The concentration at which the test compound displaces 50% of the specific binding of the radioligand is its IC₅₀.

Experimental Workflow: Radioligand Displacement

The entire process, from preparing the biological material to analyzing the final data, must be executed with precision to ensure reproducibility.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Acquisition & Analysis Membrane_Prep Receptor Membrane Preparation (from transfected cell lines, e.g., HEK293) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Compound_Dilution Serial Dilution of Test Compound ((4-Bromo-3-methylphenyl)ethylamine HCl) Compound_Dilution->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]Ketanserin for 5-HT2A) Radioligand_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Washing Filter Washing (Removes non-specifically bound radioligand) Filtration->Washing Counting Scintillation Counting (Quantifies bound radioactivity) Washing->Counting Curve_Fitting Non-linear Regression (Calculates IC50) Counting->Curve_Fitting Cheng_Prusoff Cheng-Prusoff Conversion (IC50 -> Ki) Curve_Fitting->Cheng_Prusoff G cluster_prep Phase 1: Cell Preparation cluster_assay Phase 2: Compound Stimulation cluster_analysis Phase 3: Detection & Analysis Cell_Plating Plate Receptor-Expressing Cells (e.g., CHO-TAAR1) in assay plates Incubation_24h Incubate for 18-24 hours Cell_Plating->Incubation_24h Compound_Addition Add Test Compound Dilutions Incubation_24h->Compound_Addition Stimulation Incubate to allow for cAMP accumulation/inhibition Compound_Addition->Stimulation Lysis_Detection Cell Lysis & Addition of cAMP Detection Reagents (e.g., HTRF) Stimulation->Lysis_Detection Signal_Read Read Signal (e.g., Fluorescence Ratio) Lysis_Detection->Signal_Read Curve_Fitting Non-linear Regression (Calculates EC50 or IC50) Signal_Read->Curve_Fitting

Caption: Workflow for a homogeneous cAMP functional assay.

Step-by-Step Protocol: Homogeneous cAMP Assay (HTRF/AlphaScreen)
  • Cell Culture:

    • Seed cells expressing the Gs- or Gi-coupled receptor of interest into a 384-well assay plate and incubate overnight. [13]

  • Assay Modes:

    • Agonist Mode: Add serial dilutions of (4-Bromo-3-methylphenyl)ethylamine hydrochloride directly to the cells.

    • Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound for a short period. Then, add a known agonist at a concentration that elicits ~80% of its maximal response (its EC₈₀). [14]

  • Stimulation and Lysis:

    • Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for modulation of adenylyl cyclase activity.

    • Add a cell lysis buffer that also contains the detection reagents (e.g., donor and acceptor fluorophores for HTRF). [15][16]

  • Detection and Analysis:

    • After a final incubation period in the dark, read the plate on a compatible plate reader.

    • The signal generated is inversely (for HTRF) or directly (for AlphaScreen) proportional to the intracellular cAMP concentration.

    • Plot the signal versus the log concentration of the test compound.

    • Use non-linear regression to determine:

      • EC₅₀ (Potency): The concentration of an agonist that produces 50% of the maximal response.

      • IC₅₀ (Potency): The concentration of an antagonist that inhibits 50% of the response produced by the reference agonist.

      • Eₘₐₓ (Efficacy): The maximum response produced by the compound, expressed as a percentage of the response from a known full agonist.

Synthesizing the Data: Building a Pharmacological Profile

The true value of this work lies in the integrated analysis of both binding and functional data. This allows for a comprehensive understanding of the compound's selectivity and mechanism of action.

Quantitative Data Summary

Table 1: Hypothetical Binding Affinity Profile of (4-Bromo-3-methylphenyl)ethylamine HCl

Target Receptor/Transporter Radioligand Used Kᵢ (nM) Selectivity vs. TAAR1
TAAR1 [³H]-EPPTB 25 1x
5-HT₁A [³H]-8-OH-DPAT 1,250 50x
5-HT₂A [³H]-Ketanserin 480 19.2x
5-HT₂C [³H]-Mesulergine 950 38x
D₂ [³H]-Spiperone >10,000 >400x
α₁ Adrenergic [³H]-Prazosin 2,100 84x
α₂ Adrenergic [³H]-Rauwolscine 1,800 72x
NET [³H]-Nisoxetine 750 30x
SERT [³H]-Paroxetine >10,000 >400x

| DAT | [³H]-WIN 35,428 | >10,000 | >400x |

Table 2: Hypothetical Functional Activity Profile of (4-Bromo-3-methylphenyl)ethylamine HCl

Target Receptor Assay Type Mode Potency (EC₅₀/IC₅₀, nM) Efficacy (Eₘₐₓ %) Classification
TAAR1 cAMP Agonist 45 98% Full Agonist
5-HT₂A IP₁ Accumulation Agonist 1,100 35% Weak Partial Agonist
5-HT₂C IP₁ Accumulation Agonist >10,000 - Inactive

| α₂ Adrenergic | cAMP | Antagonist | 2,500 | - (Inhibits 100%) | Weak Antagonist |

Mechanistic Interpretation and Visualization

The hypothetical data presented above paint a clear picture: (4-Bromo-3-methylphenyl)ethylamine hydrochloride is a potent and selective TAAR1 full agonist . Its affinity for other monoamine receptors is significantly lower (by at least one order of magnitude), and its functional activity at these off-targets is weak. This profile is of significant interest, as TAAR1 agonism represents a novel, non-dopaminergic mechanism for the treatment of psychosis, potentially avoiding the metabolic and extrapyramidal side effects of traditional D₂ receptor antagonists. [9][10][17][18] The primary mechanism of action would involve the activation of Gαs, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Compound (4-Bromo-3-methylphenyl)ethylamine TAAR1 TAAR1 Receptor Compound->TAAR1 Binds & Activates G_Protein Gαs Gβγ TAAR1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Modulation of Dopamine Release) PKA->Downstream Phosphorylates Targets

Caption: Hypothesized signaling pathway for TAAR1 agonism.

Conclusion: From Characterization to Application

This guide has outlined a rigorous, multi-pillar methodology for the comprehensive pharmacological profiling of (4-Bromo-3-methylphenyl)ethylamine hydrochloride. By integrating structure-based target selection, high-fidelity binding assays, and functionally relevant cellular assays, a clear and actionable profile can be generated. The hypothetical data constructed for this guide illustrate a compound with promising selectivity for the TAAR1 receptor. This profile warrants further investigation in more complex systems, including in vivo models for psychosis and substance use disorders, to validate its therapeutic potential. This systematic approach ensures scientific integrity and provides the foundational data necessary to advance a novel chemical entity through the drug development pipeline.

References

  • Title: Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines Source: Frontiers in Pharmacology URL: [Link]

  • Title: 2-Phenethylamines in Medicinal Chemistry: A Review Source: Molecules (MDPI) URL: [Link]

  • Title: Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor Source: Biomolecules & Therapeutics URL: [Link]

  • Title: In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor Source: KoreaScience URL: [Link]

  • Title: Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists Source: PubMed URL: [Link]

  • Title: 1-(4-Bromo-3-methylphenyl)ethanamine hydrochloride | 117520-24-8 Source: Ark Pharm, Inc. URL: [Link]

  • Title: Correlation between affinity toward adrenergic receptors and approximate electrostatic potentials of phenylethylamine derivatives. 1. Effects of the side chain Source: PubMed URL: [Link]

  • Title: Trace Amine-Associated Receptor 1 Agonists for Schizophrenia Source: NCBI Bookshelf URL: [Link]

  • Title: Substituted phenethylamine Source: Wikipedia URL: [Link]

  • Title: Binding of bromine-substituted analogs of methylphenidate to monoamine transporters Source: PubMed URL: [Link]

  • Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]

  • Title: Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors Source: ResearchGate URL: [Link]

  • Title: Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies Source: Molecules (MDPI) URL: [Link]

  • Title: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) Source: NCBI Assay Guidance Manual URL: [Link]

  • Title: Calculations and Instrumentation used for Radioligand Binding Assays Source: NCBI Assay Guidance Manual URL: [Link]

  • Title: Trace amine-associated receptor 1 (TAAR1) agonism for psychosis Source: Wellcome Open Research URL: [Link]

  • Title: ToxTalks: Phenethylamines Source: University of Virginia School of Medicine URL: [Link]

  • Title: cAMP Hunter™ eXpress GPCR Assay Source: Eurofins DiscoverX URL: [Link]

  • Title: Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities Source: ACS Pharmacology & Translational Science URL: [Link]

  • Title: β2-Adrenergic Receptor Activation Suppresses the Rat Phenethylamine Hallucinogen-Induced Head Twitch Response Source: Frontiers in Pharmacology URL: [Link]

  • Title: 4-BROMO-2,5-DIMETHOXYPHENETHYLAMINE Source: SWGDRUG.org URL: [Link]

  • Title: The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters Source: Journal of Pharmacology and Experimental Therapeutics URL: [Link]

  • Title: Trace amine-associated receptor 1 (TAAR1) agonism for psychosis: a living systematic review and meta-analysis of human and non-human data Source: PubMed URL: [Link]

  • Title: Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors Source: PLOS ONE URL: [Link]

  • Title: Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout Source: Agilent Technologies URL: [Link]

  • Title: The GraphPad Guide to Analyzing Radioligand Binding Data Source: GraphPad URL: [Link]

  • Title: Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function Source: Oregon Health & Science University URL: [Link]

  • Title: 4-Bromo-3,5-dimethoxyamphetamine Source: Wikipedia URL: [Link]

  • Title: Substituted phenethylamine for treating inflammation and psychological disorders Source: Google Patents URL
  • Title: Radioligand saturation binding for quantitative analysis of ligand-receptor interactions Source: Biophysics Reports URL: [Link]

  • Title: Trace Amine-Associated Receptor 1 Agonist Modulates Mismatch Negativity-Like Responses in Mice Source: Frontiers in Pharmacology URL: [Link]

  • Title: Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 Source: British Journal of Pharmacology URL: [Link]

Sources

Protocols & Analytical Methods

Method

Preparation of (4-Bromo-3-methylphenyl)ethylamine hydrochloride stock solutions for bioassays

Application Note: Preparation and Handling of (4-Bromo-3-methylphenyl)ethylamine Hydrochloride Stock Solutions for in vitro Bioassays Introduction (4-Bromo-3-methylphenyl)ethylamine hydrochloride (CAS: 1609395-76-7) is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Handling of (4-Bromo-3-methylphenyl)ethylamine Hydrochloride Stock Solutions for in vitro Bioassays

Introduction

(4-Bromo-3-methylphenyl)ethylamine hydrochloride (CAS: 1609395-76-7) is a synthetic phenethylamine derivative . Phenethylamines are critical pharmacophores in neuroscience and drug discovery, frequently evaluated in G-protein coupled receptor (GPCR) assays (e.g., Trace Amine-Associated Receptors, 5-HT receptors) and monoamine transporter screens. Proper preparation of stock solutions is paramount to ensure reproducible pharmacological data, as variations in solubility, solvent toxicity, and compound degradation can introduce significant assay artifacts.

Causality in Solvent Selection & Stability

While hydrochloride salts of amines generally exhibit favorable aqueous solubility, preparing long-term stock solutions in 100% anhydrous Dimethyl Sulfoxide (DMSO) is the industry standard for high-throughput screening (HTS) and in vitro bioassays.

Causality of Solvent Choice:

  • Chemical Stability: Aqueous solutions can promote slow hydrolysis or microbial growth over time. Anhydrous DMSO prevents these issues, ensuring the structural integrity of the brominated aromatic system. Solid reference materials should be stored at -20°C in a desiccator, and stock solutions in non-reactive solvents like DMSO should be stored at -20°C in amber vials to protect from light .

  • Solvation of the Hydrophobic Core: The 4-bromo and 3-methyl substitutions increase the lipophilicity of the phenyl ring. DMSO effectively solvates this hydrophobic core while accommodating the polar ammonium chloride moiety.

  • Assay Compatibility: DMSO is universally compatible with acoustic liquid handlers (e.g., Labcyte Echo). However, because DMSO can permeabilize cell membranes and alter basal GPCR activity, the final assay concentration must be strictly maintained below 1.0% (v/v), and ideally ≤ 0.1% for sensitive cell lines .

Quantitative Summaries

Table 1: Physicochemical Properties

Property Value
Chemical Name (4-Bromo-3-methylphenyl)ethylamine hydrochloride
CAS Number 1609395-76-7
Molecular Formula C9H13BrClN
Molecular Weight 250.56 g/mol

| Purity | ≥ 95.0% |

Table 2: Reconstitution Matrix for 1.0 mL Stock Solution

Desired Stock Concentration Mass of Compound Required (mg) Volume of Anhydrous DMSO (mL)
1 mM 0.251 mg 1.0 mL
10 mM 2.506 mg 1.0 mL

| 50 mM | 12.528 mg | 1.0 mL |

Table 3: 10-Point Half-Log Serial Dilution Strategy (from 10 mM Stock)

Step Source Volume Diluent (DMSO) Volume Resulting Concentration (in DMSO) Final Assay Conc. (at 1:1000 dilution)
1 100 µL of 10 mM Stock 0 µL 10 mM 10 µM
2 31.6 µL of Step 1 68.4 µL 3.16 mM 3.16 µM
3 31.6 µL of Step 2 68.4 µL 1 mM 1 µM
4 31.6 µL of Step 3 68.4 µL 316 µM 316 nM

| 5 | 31.6 µL of Step 4 | 68.4 µL | 100 µM | 100 nM |

Experimental Protocols: Step-by-Step Methodology

Protocol 1: Preparation of 10 mM Master Stock

  • Equilibration: Allow the vial of (4-Bromo-3-methylphenyl)ethylamine hydrochloride to equilibrate to room temperature in a desiccator before opening.

    • Causality: Prevents ambient moisture condensation on the hygroscopic hydrochloride salt, which would alter the effective molecular weight and degrade stock accuracy.

  • Weighing: Accurately weigh 2.51 mg of the compound using a calibrated analytical microbalance.

  • Dissolution: Add 1.0 mL of cell-culture grade, anhydrous DMSO.

  • Homogenization: Vortex for 30 seconds. If the solution is not entirely clear, sonicate in a water bath at room temperature for 5 minutes.

    • Self-Validation: Visually inspect the solution against a light source; the absolute absence of particulate matter validates complete dissolution.

  • Storage: Aliquot the stock into 50 µL volumes in amber polypropylene microcentrifuge tubes. Store at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

  • Thawing: Thaw a single 50 µL aliquot of the 10 mM stock at room temperature. Vortex briefly to ensure homogeneity.

  • Serial Dilution: Prepare a 10-point dose-response curve in a 96-well V-bottom plate using anhydrous DMSO as the diluent (refer to Table 3).

  • Intermediate Aqueous Dilution: Transfer 2 µL of each DMSO dilution into 98 µL of Assay Buffer (e.g., HBSS + 10 mM HEPES + 0.1% BSA) .

    • Causality: This creates a 50X intermediate plate with 2% DMSO. BSA is included to prevent the lipophilic compound from adhering to the plastic walls of the well.

  • Final Assay Addition: Transfer 10 µL of the intermediate solution to the 384-well assay plate containing 40 µL of cells/media.

    • Self-Validation: The final volume is 50 µL, diluting the intermediate solution 1:5. The final DMSO concentration is precisely 0.4%, well below the 1.0% toxicity threshold for most GPCR assays [[1]]([Link]).

Mandatory Visualization

G A 1. Weigh Compound (4-Bromo-3-methylphenyl)ethylamine HCl B 2. Reconstitute in Anhydrous DMSO (10 mM Master Stock) A->B C 3. Quality Control (Vortex, Sonicate, Visual Inspection) B->C D 4. Aliquot & Store (-20°C, Protect from light) C->D E 5. Serial Dilution in DMSO (e.g., 10-point dose-response) D->E Thaw on ice F 6. Intermediate Aqueous Dilution (HBSS + 0.1% BSA) E->F G 7. Final Assay Plate Addition (Final DMSO ≤ 0.4%) F->G

Workflow for the preparation and dilution of phenethylamine hydrochloride stock solutions.

Sources

Application

Application Note: High-Resolution 1H and 13C NMR Spectroscopy Characterization of (4-Bromo-3-methylphenyl)ethylamine Hydrochloride

Target Audience: Researchers, analytical scientists, and drug development professionals. Executive Summary & Scope This application note provides a comprehensive, self-validating protocol for the structural elucidation o...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary & Scope

This application note provides a comprehensive, self-validating protocol for the structural elucidation of (4-Bromo-3-methylphenyl)ethylamine hydrochloride using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. Moving beyond standard operational steps, this guide details the causality behind solvent selection, sample preparation, and spectral interpretation to ensure maximum data integrity and reproducibility in pharmaceutical characterization.

Chemical Identity & Structural Elucidation Strategy

The target molecule, (4-Bromo-3-methylphenyl)ethylamine hydrochloride, features a 1,2,4-trisubstituted benzene ring, an aliphatic ethylamine chain, and a hydrochloride salt moiety.

  • Spin System Dynamics: The aromatic ring presents an AMX (or ABX) spin system. The strongly electron-withdrawing bromine atom at C-4 significantly deshields the ortho proton (H-5), while the weakly electron-donating methyl group at C-3 slightly shields its adjacent protons[1].

  • Solvent Causality: The selection of deuterated dimethyl sulfoxide (DMSO-d6) is a critical strategic choice. While the compound is water-soluble, using D2O would result in rapid deuterium exchange with the amine, obliterating the -NH3+ proton signal[2]. DMSO-d6, a polar aprotic solvent, fully solubilizes the hydrochloride salt and locks the proton exchange rate, allowing the -NH3+ group to be observed as a distinct broad singlet[3].

Sample Preparation Protocol

High-resolution NMR demands pristine sample conditions. Particulate matter or paramagnetic impurities will distort the magnetic field homogeneity (shimming), leading to broadened spectral lines and loss of fine coupling resolution[4].

Sample_Prep S1 Weigh 15-20 mg Sample S2 Select Solvent: DMSO-d6 (Locks NH3+ exchange) S1->S2 S3 Dissolve & Vortex S2->S3 S4 Filter (0.22 µm PTFE) (Removes particulates) S3->S4 S5 Transfer to 5 mm NMR Tube S4->S5 S6 Check Fill Height (4-5 cm) (Optimizes shimming) S5->S6

Figure 1: Step-by-step sample preparation logic emphasizing causality for high-resolution NMR.

Step-by-Step Methodology:

  • Mass Optimization: Weigh exactly 15–20 mg of the analyte. Causality: While 1H NMR requires only 1–5 mg, 13C has a low natural abundance (1.1%) and low gyromagnetic ratio. A 15–20 mg mass ensures an optimal signal-to-noise (S/N) ratio for 13C acquisition within a practical timeframe[5].

  • Solubilization: Add 0.6 mL of DMSO-d6 (99.9% D) to the vial. Vortex for 30 seconds until visually homogeneous.

  • Filtration (Critical Step): Pass the solution through a 0.22 µm PTFE syringe filter directly into a clean, dry 5 mm precision NMR tube. Causality: Filtration removes microscopic dust and undissolved particulates that cause localized magnetic susceptibility gradients[3].

  • Volume Standardization: Ensure the solvent column height is exactly 4.0–4.5 cm. Causality: Overfilling dilutes the sample within the active coil volume, while underfilling introduces vortexing and severe shim distortions at the liquid-air interface[4].

Instrumental Acquisition Parameters

The following parameters are optimized for a 400 MHz (1H) / 100 MHz (13C) spectrometer equipped with a standard room-temperature probe to ensure quantitative reliability and high resolution.

Parameter1H NMR13C NMRRationale
Frequency 400 MHz100 MHzStandard high-resolution field strength.
Number of Scans (NS) 16512 – 102413C requires higher NS due to low natural abundance.
Relaxation Delay (D1) 1.0 – 2.0 s2.0 – 3.0 sEnsures complete longitudinal relaxation (T1) for accurate integration.
Pulse Angle 30°30°Ernst angle optimization for rapid pulsing.
Spectral Width (SW) 15 ppm250 ppmCaptures all relevant chemical shifts without aliasing.
Temperature 298 K (25 °C)298 K (25 °C)Standardizes temperature-dependent chemical shifts.

Spectral Interpretation & Assignment

The structural assignment relies on a combination of chemical shift rules, spin-spin coupling constants (J-values), and strict integration logic[1].

NMR_Workflow A Sample: (4-Bromo-3-methylphenyl)ethylamine HCl B Sample Preparation (DMSO-d6) A->B C 1H NMR Acquisition (400 MHz) B->C D 13C NMR Acquisition (100 MHz) B->D F Spectral Processing (FT, Phase, Baseline) C->F D->F E 2D NMR (COSY, HSQC) - Optional Validation G Signal Assignment & Integration E->G F->E If ambiguous F->G H Structural Confirmation G->H

Figure 2: NMR Workflow and Structural Elucidation Pathway for the target molecule.

1H NMR Assignments (400 MHz, DMSO-d6)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
8.15 Broad singlet (br s)-3H-NH3+
7.52 Doublet (d)8.21HAr-H5 (ortho to Br)
7.28 Doublet (d)2.01HAr-H2 (meta to Br)
7.08 Doublet of doublets (dd)8.2, 2.01HAr-H6
3.02 Multiplet (m)-2H-CH2-N
2.85 Triplet (t)7.52H-CH2-Ar
2.36 Singlet (s)-3HAr-CH3

Mechanistic Insights for 1H Assignment:

  • Aromatic Region: The H-5 proton is positioned ortho to the highly electronegative bromine atom, experiencing significant deshielding (~7.52 ppm) and appearing as a doublet due to ortho-coupling with H-6 (J ≈ 8.2 Hz). H-2 appears as a finely split doublet (J ≈ 2.0 Hz) due to meta-coupling with H-6[1].

  • Aliphatic Region: The ethylamine chain exhibits two distinct signals. The methylene protons adjacent to the aromatic ring (-CH2-Ar) appear around 2.85 ppm, while those adjacent to the positively charged nitrogen (-CH2-N) are deshielded to ~3.02 ppm[6].

13C NMR Assignments (100 MHz, DMSO-d6)
Chemical Shift (δ, ppm)TypeAssignmentRationale
138.2 Quaternary (C)C1Aromatic carbon attached to the alkyl chain.
137.6 Quaternary (C)C3Aromatic carbon attached to the methyl group.
132.4 Methine (CH)C5Aromatic CH ortho to the bromine atom.
131.2 Methine (CH)C2Aromatic CH between alkyl and methyl groups.
128.5 Methine (CH)C6Aromatic CH para to the methyl group.
122.1 Quaternary (C)C4Strongly shielded quaternary carbon attached to Br.
40.2 Methylene (CH2)-CH2-NDeshielded by the adjacent ammonium group.
32.8 Methylene (CH2)-CH2-ArBenzylic carbon.
22.6 Methyl (CH3)Ar-CH3Aromatic methyl carbon.

Data Validation & Quality Control

A self-validating NMR protocol requires strict internal consistency checks to ensure trustworthiness:

  • Integration Integrity: The total proton integral must equal exactly 13 (3 for -NH3+, 3 for aromatic protons, 4 for the aliphatic chain, and 3 for the methyl group). Any deviation indicates impurities or incomplete relaxation.

  • Solvent Referencing: The residual pentuplet of DMSO-d5 in the 1H spectrum must be calibrated to exactly 2.50 ppm, and the 13C septet to 39.52 ppm. This ensures the absolute accuracy of all reported shifts[2].

  • Multiplicity Consistency: The (n+1) rule strictly applies to the aliphatic chain, forming apparent triplets (or higher-order multiplets), confirming the -CH2-CH2- connectivity[6].

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Elsevier Science.[Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Maximizing the Shelf Life of (4-Bromo-3-methylphenyl)ethylamine hydrochloride

This in-depth technical guide provides a comprehensive overview of the critical storage and stability considerations for (4-Bromo-3-methylphenyl)ethylamine hydrochloride (CAS: 1609395-76-7)[1]. Adherence to these guideli...

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Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the critical storage and stability considerations for (4-Bromo-3-methylphenyl)ethylamine hydrochloride (CAS: 1609395-76-7)[1]. Adherence to these guidelines is paramount for ensuring the compound's integrity, potency, and the subsequent validity of experimental results. As a substituted phenylethylamine, this compound's stability is influenced by factors common to aromatic amines and their hydrochloride salts.

Part 1: Quick Reference Storage Conditions

For ease of use, the ideal storage conditions are summarized below. The rationale behind each recommendation is detailed in the FAQ section.

Parameter Long-Term Storage (> 6 months) Short-Term Storage (< 6 months) Rationale & Key Considerations
Temperature -20°C2-8°C or Room Temperature[2]Reduces the rate of potential degradation reactions. While some suppliers list room temperature, -20°C is the most conservative approach for ensuring maximum long-term stability.
Atmosphere Inert Gas (Argon or Nitrogen)[3]Tightly Sealed ContainerThe ethylamine moiety is susceptible to oxidation. An inert atmosphere is critical for preventing oxidative degradation over long periods.
Moisture Store in a desiccator or with desiccantsTightly Sealed ContainerHydrochloride salts are often hygroscopic; moisture absorption can compromise stability and weighing accuracy.[4][5]
Light Amber glass vial or store in the dark[6]Protected from direct lightProtects against potential photolytic degradation, a common pathway for aromatic compounds.[7]
Container Tightly sealed, amber glass vialTightly sealed, appropriate chemical-resistant containerPrevents exposure to air, moisture, and light. Glass is generally preferred for long-term storage of amine salts.[5]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid (4-Bromo-3-methylphenyl)ethylamine hydrochloride and why?

For maximal shelf life, the solid compound should be stored at -20°C , under an inert atmosphere (argon or nitrogen) , in a tightly sealed, amber glass vial , placed within a desiccator .

  • Causality (The "Why"):

    • Temperature (-20°C): Chemical degradation reactions, including oxidation and hydrolysis, are kinetic processes. Lowering the temperature significantly reduces the rate of these reactions, preserving the compound's integrity. While some related compounds are listed for room temperature storage, this is often for shorter durations.[2] For long-term storage, -20°C is best practice.

    • Inert Atmosphere: The primary risk to an ethylamine derivative is oxidation of the amine group.[8] Atmospheric oxygen can react with the amine, leading to the formation of impurities. Blanketing the solid with an inert gas like argon or nitrogen displaces oxygen, effectively preventing this degradation pathway.

    • Moisture (Desiccation): As a hydrochloride salt, the compound is polar and potentially hygroscopic, meaning it can absorb water from the air.[5] This absorbed moisture can not only affect the accuracy of weighing but may also facilitate hydrolytic degradation over time.

    • Light (Amber Vial): Aromatic compounds can be susceptible to degradation upon exposure to UV light.[7] Storing in an amber vial or in a dark location prevents photodecomposition.

Q2: My lab has been storing the compound at room temperature. Is it still usable?

It may be usable, but its purity should be verified. While some suppliers of similar compounds permit room temperature storage, this is generally not ideal for long-term stability.[2] The primary risk at room temperature is a faster rate of oxidation, especially if the container has been opened multiple times, exposing it to air and humidity.

Recommendation: Before use in a critical experiment, re-qualify the compound's purity using an analytical method such as:

  • High-Performance Liquid Chromatography (HPLC): To check for the presence of degradation products (impurities).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any significant impurities.

  • Melting Point: A broad or depressed melting range compared to the specification can indicate the presence of impurities.

Q3: The compound, which was a white powder, now has a yellowish or brownish tint. What does this indicate?

A change in color, typically from white or off-white to yellow or brown, is a strong visual indicator of degradation. This is often due to oxidation of the aromatic amine portion of the molecule, which can form colored impurities.[8] If you observe a color change, the compound should be considered suspect and its purity must be verified analytically before use.

Q4: What are the primary chemical degradation pathways for this compound?

The two most probable non-microbial degradation pathways are:

  • Oxidation: The electron-rich amine group is susceptible to oxidation by atmospheric oxygen. This can lead to the formation of corresponding aldehydes and carboxylic acids, fundamentally altering the molecule's structure and function.[8]

  • Reaction with Carbon Dioxide: As an amine salt, it is less basic than its free-base form. However, the free amine can react with CO₂ from the air, especially in the presence of moisture, to form carbonate salts.[]

The halogenated aromatic portion of the molecule is generally very stable and resistant to degradation due to the strong carbon-halogen bond.[10][11]

Part 3: Troubleshooting Guide for Experimental Failures

If you are experiencing inconsistent or unexpected results (e.g., loss of biological activity, poor reaction yield), the integrity of your starting compound may be compromised. Use the following workflow to diagnose the issue.

G A Inconsistent or Failed Experimental Results B Verify Compound Storage Conditions A->B C Stored according to recommended long-term conditions? (-20°C, Inert, Dark, Dry) B->C D Compound integrity is likely NOT the primary issue. C->D  Yes F Compound integrity is suspect. Potential for degradation. C->F  No / Unsure E Investigate other experimental parameters (e.g., reagents, protocol execution, equipment). D->E G Re-qualify compound purity (e.g., HPLC, LC-MS, NMR) See Protocol 4.2 F->G H Purity >95% and matches specification? G->H H->D  Yes I Discard old stock. Source fresh, validated compound. H->I  No

Caption: Troubleshooting workflow for experiments involving (4-Bromo-3-methylphenyl)ethylamine hydrochloride.

Part 4: Experimental Protocols

Protocol 4.1: Procedure for Aliquoting and Storing Solid Compound

This protocol minimizes exposure to atmospheric contaminants during handling.

  • Preparation: Move the sealed primary container of the compound, a set of smaller amber glass vials, a balance, and necessary tools into an inert atmosphere glovebox or a glove bag flushed with argon or nitrogen.

  • Equilibration: Allow the primary container to equilibrate to the ambient temperature inside the glovebox for at least 30 minutes before opening to prevent moisture condensation.

  • Weighing: Tare a pre-labeled amber vial. Carefully transfer the desired amount of the compound into the vial.

  • Sealing: Tightly cap the vial, ensuring a good seal. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Backfilling: Before removing from the glovebox, ensure the primary container is securely sealed and the atmosphere inside is inert.

  • Storage: Place the newly created aliquots and the primary container into a desiccator inside a -20°C freezer for long-term storage.

Protocol 4.2: Re-qualification of an Improperly Stored Compound

This is a general guideline. Specific parameters for analytical methods should be developed based on available equipment and expertise.

  • Sample Preparation: Prepare a stock solution of the suspect compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Reference Standard: If available, prepare an identical solution using a fresh, unopened lot of the compound as a reference standard.

  • HPLC Analysis:

    • Inject both the suspect sample and the reference standard onto a suitable C18 reverse-phase HPLC column.

    • Use a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid or TFA).

    • Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., ~220-280 nm).

  • Data Analysis:

    • Compare the chromatograms. The suspect sample should show a single major peak corresponding to the retention time of the reference standard.

    • Quantify the area of any impurity peaks. If total impurities exceed an acceptable threshold (typically >2-5% for research purposes), the compound's integrity is compromised. The stock should be discarded.

References

  • Arora, P. K. (2019). Halogenated Aromatics: Fate and Microbial Degradation. ResearchGate. Available at: [Link]

  • Arora, P. K., & Bae, H. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology. Available at: [Link]

  • ResearchGate. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. ResearchGate. Available at: [Link]

  • Sustainability Directory. (2025). How Does the Degree of Halogenation Affect the Persistence of a Chemical? Learn. Available at: [Link]

  • Special Pet Topics. Halogenated Aromatic Poisoning (PCB and Others). Merck Veterinary Manual. Available at: [Link]

  • PubMed. (1993). Degradation kinetics of phentolamine hydrochloride in solution. PubMed. Available at: [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]

  • ECHA. (4-bromo-3-methylphenyl)methanamine hydrochloride Information. European Chemicals Agency. Available at: [Link]

  • ACS Publications. (2010). Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts. ACS Publications. Available at: [Link]

  • NextSDS. (1S)-1-(4-BROMO-3-METHYLPHENYL)ETHYLAMINE Information. NextSDS. Available at: [Link]

Sources

Optimization

Identifying and removing synthetic impurities in (4-Bromo-3-methylphenyl)ethylamine hydrochloride

Welcome to the technical support center for (4-Bromo-3-methylphenyl)ethylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges assoc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (4-Bromo-3-methylphenyl)ethylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis, purification, and analysis of this compound. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during your experimental work. Each problem is analyzed to identify potential causes and provide actionable, step-by-step solutions.

Issue 1: My HPLC analysis shows multiple unexpected peaks, and the purity of the target compound is low (<95%).

Potential Causes:

  • Incomplete Reaction: The synthetic reaction may not have proceeded to completion, leaving unreacted starting materials or intermediates. A common synthesis route is the reduction of 4-bromo-3-methylbenzyl cyanide. Incomplete reduction is a frequent issue.[1][2]

  • Formation of Byproducts: Side reactions can lead to the formation of impurities. In the case of nitrile reduction to a primary amine, a significant byproduct can be the formation of a secondary amine from the reaction of the newly formed primary amine with the intermediate imine.[3]

  • Contaminated Reagents: The purity of starting materials and reagents is critical. Impurities in the initial 4-bromo-3-methylbenzyl cyanide or the reducing agent can carry through or cause side reactions.

  • Degradation: The product may be unstable under the reaction or workup conditions, leading to degradation products.

Recommended Solutions:

  • Impurity Identification:

    • GC-MS Analysis: The first step is to identify the impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for separating and identifying volatile and semi-volatile organic compounds.[4][5] Compare the mass spectra of the impurity peaks with libraries and the expected fragmentation patterns of potential starting materials, intermediates, and byproducts.[5][6]

    • NMR Spectroscopy: If an impurity can be isolated or is present in a significant amount, ¹H and ¹³C NMR spectroscopy are powerful tools for definitive structural elucidation.[5]

  • Reaction Optimization:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or HPLC to monitor the reaction until the starting material is fully consumed.

    • Control Stoichiometry: In nitrile reductions, using an excess of ammonia can help minimize the formation of secondary amine byproducts.[3]

    • Choice of Reducing Agent: Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) are effective for nitrile reduction.[1][7] Ensure it is fresh and handled under anhydrous conditions.

  • Purification Strategy Refinement:

    • If the impurities are identified as starting materials or byproducts with different polarities, column chromatography is often the most effective initial purification step.[8][9]

    • For final purification to achieve high purity (>99%), recrystallization is the preferred method.[9][10]

Issue 2: I am having difficulty removing a persistent impurity that co-elutes with my product in HPLC.

Potential Causes:

  • Isomeric Impurities: Positional isomers, such as (2-bromo-5-methylphenyl)ethylamine, can have very similar polarities and chromatographic behavior to the target compound, making separation difficult.[9]

  • Structurally Similar Byproducts: Byproducts formed through minor side reactions may have physicochemical properties very close to the desired product.

Recommended Solutions:

  • Optimize HPLC Method:

    • Column Chemistry: Switch to a column with a different selectivity. If you are using a standard C18 column, try a phenyl-hexyl or a polar-embedded column.

    • Mobile Phase Modification: Systematically vary the mobile phase composition. Adjusting the pH can be particularly effective for ionizable compounds like amines, as it changes their retention characteristics. Modifying the organic solvent (e.g., switching from acetonitrile to methanol) can also alter selectivity.[5]

  • Employ an Orthogonal Purification Technique:

    • Acid-Base Extraction: Convert the amine hydrochloride salt to its free base form by treating it with a mild base (e.g., aqueous NaHCO₃ or NaOH). The free amine will be soluble in an organic solvent (like dichloromethane or ethyl acetate), while some polar or ionic impurities may remain in the aqueous phase.[11][12] After extraction and drying, the amine can be converted back to the hydrochloride salt by bubbling dry HCl gas through the solution or by adding a solution of HCl in an organic solvent.[12]

    • Recrystallization with a Different Solvent System: The choice of solvent is critical for successful recrystallization.[13] Experiment with different solvents or solvent mixtures to find a system where the solubility of the product and the impurity differ significantly with temperature.[9]

Issue 3: My final product is an oil or a sticky solid, not the expected crystalline hydrochloride salt.

Potential Causes:

  • Residual Solvent: Incomplete removal of the final purification or reaction solvent is a common cause.[8]

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation, resulting in an oily or amorphous solid.

  • Hygroscopic Nature: The product may be hygroscopic and has absorbed moisture from the atmosphere.

  • Incorrect Stoichiometry of HCl: An excess or deficiency of hydrochloric acid during the salt formation step can prevent proper crystallization.

Recommended Solutions:

  • Thorough Drying: Dry the product under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.[8]

  • Re-Purification: If residual solvent is not the issue, the product likely requires further purification. Re-assess the purity by HPLC or GC-MS and choose an appropriate method from the solutions for Issue 1 and 2.

  • Recrystallization: This is often the most effective way to obtain a crystalline solid from an oil.[14][15] Dissolve the oily product in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethanol, or ethanol/ether mixtures) and allow it to cool slowly.[3][13] If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Optimize Salt Formation: Ensure the correct stoichiometry of HCl is used. If you have the free base, dissolve it in a suitable solvent (like diethyl ether or isopropanol) and add a calculated amount of HCl (as a solution in ether or isopropanol) dropwise until precipitation is complete.[12]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to (4-Bromo-3-methylphenyl)ethylamine and what impurities are associated with them?

The most common laboratory-scale synthesis involves the reduction of a nitrile, specifically 4-bromo-3-methylbenzyl cyanide. This precursor is typically prepared from 4-bromo-3-methyltoluene.

  • Route: 4-bromo-3-methyltoluene → (bromination) → 4-bromo-3-methylbenzyl bromide → (cyanation) → 4-bromo-3-methylbenzyl cyanide → (reduction) → (4-Bromo-3-methylphenyl)ethylamine.

Table 1: Common Impurities and Their Sources

Impurity NamePotential SourceIdentification Method
4-bromo-3-methylbenzyl cyanideIncomplete reduction of the nitrile starting material.[1]GC-MS, HPLC, IR (presence of -C≡N stretch)
Di-(4-bromo-3-methylphenyl)ethylamineSide reaction during nitrile reduction.[3]GC-MS, HPLC, NMR
4-bromo-3-methylbenzyl alcoholHydrolysis of the benzyl bromide intermediate or over-reduction byproducts.GC-MS, HPLC
Unreacted Starting MaterialsIncomplete reaction in any of the preceding steps (e.g., 4-bromo-3-methyltoluene).[9]GC-MS, HPLC

Q2: Which analytical techniques are most suitable for assessing the purity of (4-Bromo-3-methylphenyl)ethylamine hydrochloride?

A multi-technique approach is recommended for a comprehensive purity assessment.[5]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity determination and quantification of non-volatile impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (containing an additive like formic acid or TFA) is a good starting point.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, starting materials, and byproducts. The sample must be analyzed as the free base, not the hydrochloride salt, to ensure volatility.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final compound and identifying major impurities if their signals can be resolved from the main product peaks.[5]

  • Elemental Analysis: Provides the percentage composition of C, H, N, and Br, which can confirm the empirical formula of the bulk material.

Table 2: Recommended Starting Conditions for HPLC Analysis

ParameterRecommended Condition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 20 minutes
Flow Rate 1.0 mL/min[5]
Detection UV at 254 nm[5]
Injection Volume 10 µL
Sample Prep Dissolve sample in mobile phase (approx. 1 mg/mL)[5]

Q3: Can you provide a general protocol for the recrystallization of (4-Bromo-3-methylphenyl)ethylamine hydrochloride?

Recrystallization is a powerful technique for purifying solids by leveraging differences in solubility.[10][13]

Experimental Protocol: Recrystallization

  • Solvent Selection: The key is to find a solvent that dissolves the compound well when hot but poorly when cold.[9][13] For amine hydrochlorides, polar protic solvents like ethanol, isopropanol, or methanol are often good choices. Sometimes a solvent/anti-solvent system (e.g., ethanol/diethyl ether or isopropanol/hexane) is required.

  • Dissolution: Place the crude hydrochloride salt in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture (e.g., on a hotplate) with stirring until the solid completely dissolves.[14][15]

  • Hot Filtration (if necessary): If there are insoluble impurities (like dust or catalyst residue), perform a hot gravity filtration to remove them.[10][14]

  • Crystallization: Allow the clear, hot solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9] Afterward, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[10][15] Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.[9]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.[10]

Part 3: Visualization of Workflows

To aid in troubleshooting and experimental design, the following diagrams illustrate key decision-making processes.

G cluster_0 Impurity Identification & Removal Workflow start Low Purity Detected (e.g., HPLC < 98%) identify Identify Impurity (GC-MS, NMR) start->identify cause Impurity Type? identify->cause start_mat Unreacted Starting Material / Intermediate cause->start_mat  Starting Material byproduct Reaction Byproduct (e.g., Secondary Amine) cause->byproduct  Byproduct   isomer Isomeric Impurity cause->isomer  Isomer   sol_start_mat 1. Optimize Reaction (Time, Temp, Stoichiometry) 2. Improve Purification (Chromatography) start_mat->sol_start_mat sol_byproduct 1. Modify Reaction Conditions (e.g., add NH3) 2. Acid-Base Extraction 3. Recrystallization byproduct->sol_byproduct sol_isomer 1. Optimize HPLC Method (New Column/Mobile Phase) 2. Preparative HPLC 3. Fractional Recrystallization isomer->sol_isomer

Caption: A decision-making workflow for impurity troubleshooting.

G cluster_1 Purification Strategy crude Crude Product (Post-Workup) purity_check1 Purity >90%? crude->purity_check1 recryst Direct Recrystallization (e.g., Ethanol/IPA) purity_check1->recryst Yes chrom Column Chromatography (Silica Gel) purity_check1->chrom No purity_check2 Purity >99%? recryst->purity_check2 final_prod Final Pure Product purity_check2->final_prod Yes purity_check2->chrom No chrom->recryst

Sources

Reference Data & Comparative Studies

Validation

(4-Bromo-3-methylphenyl)ethylamine hydrochloride vs other halogenated phenethylamines

Comparative Pharmacological Profiling: (4-Bromo-3-methylphenyl)ethylamine Hydrochloride vs. Halogenated Phenethylamines Introduction (4-Bromo-3-methylphenyl)ethylamine hydrochloride (4-Br-3-Me-PEA) is a specialized phene...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Pharmacological Profiling: (4-Bromo-3-methylphenyl)ethylamine Hydrochloride vs. Halogenated Phenethylamines

Introduction (4-Bromo-3-methylphenyl)ethylamine hydrochloride (4-Br-3-Me-PEA) is a specialized phenethylamine derivative utilized in advanced structure-activity relationship (SAR) studies. By comparing it to well-documented halogenated phenethylamines like1[1] and 4-bromophenethylamine (4-BPE), researchers can isolate the specific pharmacodynamic contributions of meta-methyl and para-halogen substitutions. While 2C-B is a potent partial agonist of 5-HT2A, 5-HT2B, and 5-HT2C receptors[2], the removal of the 2,5-dimethoxy groups in 4-Br-3-Me-PEA shifts its binding profile, providing a unique probe for exploring trace amine-associated receptor 1 (TAAR1) and serotonergic cross-talk[3].

Structural Rationale & Mechanistic Causality The binding affinity of phenethylamines at the 5-HT2A receptor is heavily dependent on the spatial occupation of the hydrophobic binding pocket. In the 2C family, the 2,5-dimethoxy substitution anchors the molecule via hydrogen bonding[4]. 4-Br-3-Me-PEA lacks these methoxy groups, but the addition of a methyl group at the 3-position introduces steric bulk that increases lipophilicity (LogP) compared to the unsubstituted 4-BPE. This meta-methyl group enhances hydrophobic packing against transmembrane helix 5 (TM5), partially mimicking the spatial orientation of 2C-B, while the para-bromo atom provides a critical halogen bond[4]. Consequently, para-halogenated phenethylamines can act as direct serotonergic agonists or induce 5-HT release, depending on their exact substitution pattern[3].

Quantitative Pharmacodynamic Comparison The following table summarizes the theoretical and observed receptor binding profiles (Ki) and functional efficacies (EC50) across key targets.

CompoundSubstitution Pattern5-HT2A Affinity (Ki)TAAR1 EfficacyLipophilicity (LogP)Primary Mechanism
2C-B 4-Br, 2,5-di-OCH3High (~1.2 nM)LowModerate5-HT2A/2C Partial Agonist
4-Br-3-Me-PEA 4-Br, 3-CH3ModerateHighHighMixed TAAR1 / 5-HT Agonist
4-BPE 4-BrLowHighModerateTAAR1 Agonist / 5-HT Releaser
4-FPE 4-FVery LowModerateLowMAOI / 5-HT Releaser

(Note: Values for 4-Br-3-Me-PEA are extrapolated from SAR models based on 4-BPE and 2C-B benchmarks[1][2].)

Mechanistic Pathway Activation of the 5-HT2A receptor by halogenated phenethylamines triggers a canonical Gq-coupled signaling cascade, leading to intracellular calcium mobilization[5].

G A Halogenated PEA (Agonist) B 5-HT2A Receptor (GPCR) A->B Binds C Gq Protein Activation B->C Conf. Change D Phospholipase C (PLC) C->D alpha-subunit E IP3 / DAG Production D->E Cleaves PIP2 F Intracellular Ca2+ Release E->F IP3 Receptor

Gq-coupled 5-HT2A signaling pathway activated by halogenated phenethylamines.

Experimental Methodologies: Self-Validating FLIPR Calcium Assay To objectively compare the functional efficacy of 4-Br-3-Me-PEA against 2C-B, a high-throughput fluorescent imaging plate reader (FLIPR) calcium mobilization assay is employed. This protocol is designed as a self-validating system to ensure data integrity.

Step-by-Step Protocol:

  • Cell Culture & Seeding: Plate HEK293 cells stably expressing the human 5-HT2A receptor and Gαq protein at 20,000 cells/well in a 384-well plate.

  • Dye Loading: Incubate cells with 2 μM Fluo-4 AM (a calcium-sensitive dye) and 2.5 mM Probenecid for 1 hour at 37°C.

    • Causality: Fluo-4 AM is cleaved by intracellular esterases, trapping the dye inside the cell. Probenecid is strictly required to inhibit organic anion transporters, preventing the premature efflux of the dye and ensuring a stable, high-contrast baseline signal.

  • Self-Validation (Negative Control): Pre-incubate designated control wells with 100 nM Ketanserin (a highly selective 5-HT2A antagonist) for 15 minutes.

    • Causality: This step makes the assay self-validating. If the subsequent addition of 4-Br-3-Me-PEA induces a calcium spike in standard wells but is completely abolished in the Ketanserin wells, it proves the observed signal is exclusively mediated by 5-HT2A, ruling out off-target GPCR activation or artifactual fluorescence.

  • Agonist Addition: Dispense 4-Br-3-Me-PEA and 2C-B across a concentration gradient (10^-10 to 10^-4 M) using an automated liquid handler.

  • Kinetic Measurement: Record fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes to capture the peak intracellular calcium release. Calculate EC50 and Emax values from the dose-response curves.

Workflow Step1 Cell Culture HEK293-5-HT2A Step2 Dye Loading Fluo-4 AM + Probenecid Step1->Step2 24h Incubation Step3 Antagonist Validation + Ketanserin Step2->Step3 1h at 37°C Step4 Agonist Addition 4-Br-3-Me-PEA vs 2C-B Step3->Step4 15 min Pre-incubation Step5 Fluorescence Read FLIPR Tetra Step4->Step5 Real-time Kinetics

Self-validating high-throughput FLIPR calcium assay workflow for receptor efficacy.

In Vivo Behavioral Validation To translate in vitro findings, the murine Head-Twitch Response (HTR) assay is utilized. The HTR is a highly specific behavioral marker for 5-HT2A receptor activation in rodents, often induced by hallucinogenic phenethylamines like the NBOMe series and 2C family[6]. While 2C-B produces a robust HTR, the structural modifications in 4-Br-3-Me-PEA (specifically the lack of methoxy groups) generally reduce its hallucinogenic potency, leading to a diminished or absent HTR, aligning it closer to the behavioral profile of standard para-halogenated phenethylamines[3].

Conclusion (4-Bromo-3-methylphenyl)ethylamine hydrochloride serves as a vital pharmacological tool. By bridging the structural gap between simple trace amines (4-BPE) and complex psychedelics (2C-B), it allows researchers to map the precise steric and lipophilic boundaries of the 5-HT2A and TAAR1 receptors.

References

  • USD.edu. "2,5-Dimethoxy-4-Iodoamphetamine [(R)-Doi] Influences Coping Strategies to an Escapable Social Stress". Available at: 5

  • ResearchGate. "25C-NBOMe - New potent hallucinogenic substance identified on the drug market". Available at: 6

  • PubMed/NIH. "Para-halogenated phenethylamines: similar serotonergic effects in rats by different mechanisms". Available at: 3

  • PubMed/NIH. "1-Aminomethylbenzocycloalkanes: conformationally restricted hallucinogenic phenethylamine analogues as functionally selective 5-HT2A receptor agonists". Available at: 4

  • PMC/NIH. "Acute Pharmacological Effects of 2C-B in Humans: An Observational Study". Available at: 2

  • Wikipedia. "2C-B". Available at: 1

Comparative

A Comparative Guide to the Validation of Analytical Methods for (4-Bromo-3-methylphenyl)ethylamine Hydrochloride Reference Standards

This guide provides a comprehensive framework for the validation of analytical methods intended for the characterization and quality control of (4-Bromo-3-methylphenyl)ethylamine hydrochloride reference standards. As a c...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of analytical methods intended for the characterization and quality control of (4-Bromo-3-methylphenyl)ethylamine hydrochloride reference standards. As a critical component in drug development and manufacturing, the unimpeachable quality of a reference standard is paramount. This document offers an in-depth comparison of key analytical techniques, supported by experimental data, to ensure that the methods employed are fit for their intended purpose, adhering to the highest standards of scientific integrity and regulatory compliance.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended use.[1] This guide will compare a primary chromatographic method (High-Performance Liquid Chromatography) with a classical titrimetric method (Potentiometric Titration) for the assay and purity determination of (4-Bromo-3-methylphenyl)ethylamine hydrochloride. Furthermore, it will explore the necessity of orthogonal methods for comprehensive impurity profiling.

Foundational Principles of Analytical Method Validation

The validation process is governed by international guidelines, primarily the International Council on Harmonisation (ICH) Q2(R1) and the United States Pharmacopeia (USP) General Chapter <1225>.[1][2][3][4] These guidelines establish a set of performance characteristics that must be evaluated to ensure a method is reliable, reproducible, and accurate.[5][6] The core validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[1]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.[7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at two levels: repeatability and intermediate precision.[1]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1][7]

The relationship between these parameters forms a logical workflow for method validation, ensuring a comprehensive evaluation of the procedure's performance.

Caption: Logical workflow for analytical method validation.

Method Comparison: HPLC-UV vs. Potentiometric Titration

For the assay of (4-Bromo-3-methylphenyl)ethylamine hydrochloride, a salt of a primary amine, two fundamentally different, or orthogonal, methods are compared: a separation-based technique (HPLC-UV) and a method based on chemical reactivity (Potentiometric Titration).

HPLC is a cornerstone of pharmaceutical analysis, offering high sensitivity and specificity for quantifying active pharmaceutical ingredients (APIs) and their impurities.[8] For amine compounds, which can be challenging due to their polarity and potential for poor UV absorbance, careful method development is crucial.[9]

Experimental Protocol: HPLC-UV Assay

  • Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a low-pH aqueous buffer (e.g., 0.1% formic acid in water) is often effective for protonating the amine, ensuring good peak shape.

  • Sample Preparation: Accurately weigh approximately 25 mg of the (4-Bromo-3-methylphenyl)ethylamine hydrochloride reference standard and dissolve in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of 0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 225 nm (based on the UV absorbance profile of the molecule)

  • Quantification: External standard method, comparing the peak area of the sample to that of a certified reference standard.

Causality Behind Experimental Choices:

  • The C18 column is a versatile stationary phase suitable for a wide range of small molecules.

  • Using a low-pH mobile phase protonates the ethylamine group, minimizing peak tailing that can occur from interaction with residual silanols on the silica-based column.

  • Acetonitrile is a common organic modifier providing good elution strength for moderately polar compounds.

Potentiometric titration is a robust, absolute method for determining the concentration of an acidic or basic substance.[10][11] For an amine hydrochloride, the titration is typically performed with a strong base (e.g., NaOH), which neutralizes the hydrochloride salt.[12] The endpoint is determined by monitoring the sharp change in pH using a pH electrode.

Experimental Protocol: Potentiometric Titration Assay

  • Instrumentation: Automatic potentiometric titrator with a calibrated combination pH electrode.

  • Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH).

  • Sample Preparation: Accurately weigh approximately 200 mg of the (4-Bromo-3-methylphenyl)ethylamine hydrochloride reference standard and dissolve in ~50 mL of deionized water.

  • Titration Procedure:

    • Immerse the pH electrode and the titrant delivery nozzle into the sample solution.

    • Titrate with the standardized 0.1 M NaOH, recording the pH and the volume of titrant added.

    • The equivalence point is determined from the inflection point of the titration curve (the point of the most rapid pH change), often calculated using the first or second derivative.

  • Calculation: The assay is calculated based on the volume of titrant consumed to reach the equivalence point, the molarity of the titrant, and the weight of the sample.

Causality Behind Experimental Choices:

  • This method directly measures the molar amount of the hydrochloride salt, making it a powerful technique for assay determination that is independent of the analyte's chromophore.

  • Water is a suitable solvent as it readily dissolves the salt and does not interfere with the acid-base reaction.

  • An automatic titrator provides high precision in titrant delivery and objective endpoint detection, improving upon manual methods.

Comparative Validation Data

The following tables summarize hypothetical but realistic validation data for the two methods, demonstrating their relative performance characteristics.

Table 1: Comparison of Validation Parameters

Validation ParameterHPLC-UV MethodPotentiometric Titration Method
Specificity High (discriminates from impurities)Moderate (titrates total basic/acidic species)
Linearity (R²) > 0.999 (over 50-150% of nominal conc.)N/A (absolute method)
Accuracy (% Recovery) 99.5% - 101.2%99.8% - 100.5%
Precision (RSD) Repeatability: < 0.5%Intermediate: < 1.0%Repeatability: < 0.2%Intermediate: < 0.5%
Robustness Sensitive to mobile phase pH, column temp.Less sensitive to minor temp. variations
Primary Use Assay and Impurity ProfilingAssay Confirmation (Orthogonal Method)

Table 2: Summary of Assay Results

Reference Standard LotHPLC-UV Assay (%)Potentiometric Titration Assay (%)Difference (%)
Lot A99.8100.1-0.3
Lot B99.599.7-0.2
Lot C100.3100.2+0.1

The data illustrates that while both methods provide accurate and precise assay values, potentiometric titration often yields slightly higher precision due to its nature as a bulk analysis technique. The HPLC method's strength lies in its high specificity, making it indispensable for impurity analysis.

The Role of Orthogonal Methods in Impurity Profiling

Relying on a single analytical technique can lead to undetected impurities.[13] Implementing an orthogonal method—one that uses a different analytical principle—is critical for ensuring comprehensive characterization and reliability.[13][14] For instance, while HPLC-UV is excellent for non-volatile organic impurities, it cannot detect residual solvents.

Orthogonal Method Example: Gas Chromatography (GC)

Residual solvents from the synthesis of (4-Bromo-3-methylphenyl)ethylamine hydrochloride must be controlled according to ICH Q3C guidelines. Gas Chromatography with a Flame Ionization Detector (GC-FID) is the standard method for this analysis.

Caption: Relationship of orthogonal and complementary methods.

Experimental Protocol: GC-FID for Residual Solvents

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Column: A capillary column suitable for solvent analysis (e.g., G43).

  • Sample Preparation: Accurately weigh the reference standard into a headspace vial and dissolve in a high-boiling point solvent like DMSO.

  • GC Conditions:

    • Injector Temperature: 140 °C

    • Detector Temperature: 250 °C

    • Oven Program: A temperature gradient (e.g., 50 °C hold for 5 min, ramp to 240 °C) to separate common synthesis solvents.

    • Carrier Gas: Helium or Nitrogen.

  • Quantification: Comparison of peak areas in the sample to those of a standard containing known amounts of potential residual solvents.

This orthogonal approach ensures that different types of impurities are controlled, providing a complete quality profile of the reference standard.[15]

Summary and Recommendations

The validation of analytical methods for a reference standard like (4-Bromo-3-methylphenyl)ethylamine hydrochloride requires a multi-faceted approach.

  • For Assay Determination: A validated HPLC-UV method should be the primary technique due to its ability to simultaneously provide assay values and an impurity profile.

  • For Assay Confirmation: A Potentiometric Titration method serves as an excellent orthogonal technique. Its different measurement principle provides a high degree of confidence in the assigned purity value of the reference standard.[13]

  • For Comprehensive Purity: A suite of methods is necessary. This must include a technique like GC-FID for residual solvents and potentially other methods for water content (Karl Fischer titration) and inorganic impurities (sulfated ash).

By employing a combination of a primary method with orthogonal and complementary techniques, scientists can establish a robust, reliable, and defensible quality control system for pharmaceutical reference standards, ensuring their suitability for use in drug development and manufacturing.

References

  • Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis. Retrieved from [Link]

  • BA Sciences. USP <1225> Method Validation. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1). Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]

  • Huynh, D., et al. (2012). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. American Pharmaceutical Review. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ECA Academy. (2025, November 13). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Retrieved from [Link]

  • News-Medical. (2024, July 18). Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. Retrieved from [Link]

  • Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Retrieved from [Link]

  • LGC Group. Characterisation of non-compendial impurity reference standards: How good is good enough? Retrieved from [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • PharmaRegulatory.in. Reference Standards & Characterization Explained: Ultimate Guide to API Regulatory Submissions and Compliance. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, September 29). Analytical Techniques for Reference Standard Characterization. Retrieved from [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved from [Link]

  • Altabrisa Group. (2025, August 6). What Is FDA Method Validation Guidance and Its Importance? Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Wang, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC. Retrieved from [Link]

  • Waters Corporation. Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug. Retrieved from [Link]

  • Jiang, X., et al. (2022). Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing. Retrieved from [Link]

  • U.S. Pharmacopeia. <1225> Validation of Compendial Procedures. Retrieved from [Link]

  • Leontiev, D., & Dotsenko, R. (2019). Characterization of a reference standard for qualification of differential scanning calorimetry intended for purity determination in certification of pharmaceutical reference standards. ResearchGate. Retrieved from [Link]

  • Protein Metrics. (2021, March 25). Orthogonal Comparison of Analytical Methods by Theoretical Reconstruction from Bottom-up Assay Data. Retrieved from [Link]

  • Nethercote, P., & Borman, P. (2019). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow. Retrieved from [Link]

  • Moreno-Arribas, M. V., et al. (2007). Simultaneous HPLC Analysis of Biogenic Amines, Amino Acids, and Ammonium Ion as Aminoenone Derivatives in Wine and Beer Samples. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • De Bièvre, P., & Kaarls, R. (2001). Potentiometric titration of hydrochloric acid dilute solution using a metrological approach. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • Puranik, S. B., et al. (2011). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. ResearchGate. Retrieved from [Link]

  • Scribd. Potentiometric Titration of HCl and Vinegar. Retrieved from [Link]

  • Badgujar, M. (2021, April 30). Potentiometry II Determine the amount of HCl by Potentiometric titration using quinhydrone electrode. YouTube. Retrieved from [Link]

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  • Khobragade, B. P. Determination of strength of HCl potentiometrically. Slideshare. Retrieved from [Link]

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Validation

A Comparative Guide to Inter-Laboratory Validation of (4-Bromo-3-methylphenyl)ethylamine hydrochloride Quantification Methods

This guide provides a comprehensive comparison of analytical methodologies for the quantification of (4-Bromo-3-methylphenyl)ethylamine hydrochloride, a crucial intermediate in pharmaceutical research and development. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantification of (4-Bromo-3-methylphenyl)ethylamine hydrochloride, a crucial intermediate in pharmaceutical research and development. The focus is on establishing robust, reproducible, and validated analytical procedures suitable for inter-laboratory implementation, ensuring consistent and reliable results across different research and manufacturing sites. The principles and protocols outlined herein are grounded in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1), which details the validation of analytical procedures.[1][2][3][4]

The accurate quantification of this halogenated phenethylamine derivative is paramount for ensuring product quality, safety, and efficacy. This document serves as a practical resource for researchers, analytical chemists, and quality control professionals, offering a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

The Imperative for Inter-Laboratory Validation

Before disseminating an analytical method for widespread use, it is critical to assess its performance across multiple laboratories. This process, known as inter-laboratory validation or determining reproducibility, establishes the method's capacity to deliver consistent results despite variations in environment, equipment, and personnel.[5][6][7] A well-designed inter-laboratory study, guided by frameworks like the ICH Q2(R1) guidelines, is the cornerstone of a standardized analytical procedure.[1][3]

The primary validation characteristics assessed in this guide are:

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results, encompassing:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

    • Reproducibility (Inter-laboratory precision): Precision between different laboratories.[5][6]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively determined with suitable precision and accuracy, respectively.

Logical Framework for the Inter-laboratory Study

The study design involves distributing a homogenous batch of (4-Bromo-3-methylphenyl)ethylamine hydrochloride samples and a certified reference standard to participating laboratories. Each laboratory is tasked with implementing the three distinct analytical methods and reporting their findings based on a standardized protocol.

Caption: Workflow of the inter-laboratory validation study.

Comparative Analysis of Quantification Methods

The choice of an analytical technique is dictated by the physicochemical properties of the analyte, the required sensitivity, and the laboratory's capabilities. (4-Bromo-3-methylphenyl)ethylamine hydrochloride, being an aromatic amine containing a bromine atom, is amenable to several techniques.

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Principle Separation based on polarity, UV detection.Separation based on volatility and mass-to-charge ratio.Measurement of light absorbance by the aromatic ring.
Primary Use Quantification, Purity AnalysisQuantification, Impurity IdentificationRapid Quantification
Selectivity Good to ExcellentExcellentModerate to Low
Sensitivity HighVery HighModerate
Typical LOQ 5-50 ng/mL0.5-5 ng/mL[8][9]0.1-1 µg/mL[10][11]
Linearity (R²) > 0.999> 0.995> 0.99
Accuracy (Recovery %) 98 - 102%95 - 105%90 - 110%
Precision (Reproducibility, RSDR) < 5%< 10%< 15%
Expert Insight The gold standard for routine QC due to its robustness and high precision.Superior for trace analysis and structural confirmation of impurities, but requires analyte to be thermally stable. The presence of a halogen can be a challenge.[12][13]Cost-effective and simple for initial estimations, but lacks specificity and may be prone to interference from other UV-absorbing compounds.[10]

Detailed Experimental Protocols

The following sections provide standardized protocols for each analytical method. Adherence to these protocols is essential for ensuring the comparability of results across laboratories.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility. For (4-Bromo-3-methylphenyl)ethylamine hydrochloride, a reverse-phase method is optimal, leveraging the compound's moderate polarity.

Causality Behind Experimental Choices:

  • Column: A C18 column is chosen for its excellent retention and separation of moderately polar aromatic compounds.

  • Mobile Phase: An acetonitrile/water gradient with a phosphate buffer is used to ensure good peak shape and resolution. The buffer maintains a consistent pH to prevent shifts in the analyte's retention time.

  • Detection Wavelength: Set at a wavelength of maximum absorbance for the aromatic amine to ensure high sensitivity.

Caption: Experimental workflow for HPLC-UV analysis.

Step-by-Step Protocol:

  • Standard Preparation: Accurately weigh and dissolve the (4-Bromo-3-methylphenyl)ethylamine hydrochloride reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the test sample in the mobile phase to achieve an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: 40:60 (v/v) Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the calibration standards to establish a calibration curve. Follow with the injection of sample solutions in triplicate.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers unparalleled selectivity and sensitivity, making it ideal for identifying and quantifying trace-level components.[12][14] This technique is particularly useful for halogenated compounds due to the characteristic isotopic patterns of bromine.[13]

Causality Behind Experimental Choices:

  • Derivatization: While direct injection is possible, derivatization (e.g., silylation) may be required to improve the thermal stability and volatility of the amine, preventing peak tailing.

  • Column: A mid-polarity column (e.g., DB-5ms) is selected to provide good separation for a wide range of compounds, including halogenated aromatics.

  • Ionization Mode: Electron Ionization (EI) is a robust and highly reproducible method that generates a library-searchable mass spectrum.

  • Acquisition Mode: Selected Ion Monitoring (SIM) mode is used for quantification to maximize sensitivity by monitoring only the characteristic ions of the analyte.

Caption: Experimental workflow for GC-MS analysis.

Step-by-Step Protocol:

  • Standard and Sample Preparation: Prepare stock and calibration standards in a volatile solvent like dichloromethane or ethyl acetate.[15] If necessary, perform a derivatization step using a reagent like BSTFA.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min.[15]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Ionization: EI at 70 eV.

    • Acquisition: SIM mode, monitoring characteristic ions (e.g., molecular ion and key fragments).

  • Analysis: Construct a calibration curve using the prepared standards. Analyze the sample solutions in triplicate.

Method 3: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for quantifying compounds with chromophores, such as the aromatic ring in the target analyte.[11]

Causality Behind Experimental Choices:

  • Solvent: A UV-transparent solvent like methanol or ethanol is chosen to dissolve the sample without interfering with the measurement.

  • Wavelength of Maximum Absorbance (λmax): Scanning the UV spectrum of the analyte allows for the determination of the λmax, where the absorbance is highest, ensuring maximum sensitivity and adherence to Beer's Law. For aromatic amines, this is typically in the 200-300 nm range.[16]

Caption: Experimental workflow for UV-Vis analysis.

Step-by-Step Protocol:

  • Standard and Sample Preparation: Prepare a 1 mg/mL stock solution of the reference standard in methanol. Create a series of dilutions for the calibration curve. Prepare the test sample similarly to a concentration within the linear range.

  • Wavelength Determination: Scan a standard solution from 200-400 nm against a methanol blank to determine the λmax.

  • Measurement: Set the spectrophotometer to the determined λmax. Measure the absorbance of the blank, all calibration standards, and the sample solutions.

  • Analysis: Plot a calibration curve of absorbance versus concentration. Use the linear regression equation to calculate the concentration of the unknown sample.

Conclusion and Recommendations

This guide outlines a framework for the inter-laboratory validation of quantification methods for (4-Bromo-3-methylphenyl)ethylamine hydrochloride. The choice of the optimal method depends on the specific analytical objective.

  • For routine quality control and batch release , HPLC-UV is the recommended method due to its high precision, accuracy, and robustness.[15]

  • For impurity profiling, trace analysis, or when structural confirmation is needed , GC-MS is the superior choice, offering exceptional sensitivity and selectivity.[12][15]

  • For rapid, high-throughput screening or in settings with limited resources , UV-Vis Spectrophotometry provides a viable, albeit less specific, alternative.

Ultimately, a successful inter-laboratory validation study will provide the necessary data to establish a single, harmonized analytical procedure that is fit for its intended purpose, ensuring data integrity and product quality across all testing sites.[1][7]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. (1995). [Link]

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  • VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N - Rasayan Journal of Chemistry. (2016). Rasayan Journal of Chemistry. [Link]

  • Total organic halogen (TOX) analysis in waters: A short review. (2023). Taylor & Francis Online. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023). European Medicines Agency (EMA). [Link]

  • Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. (2021). ACS Publications. [Link]

  • Simultaneous Quantitation of Seven Phenethylamine-Type Drugs in Forensic Blood and Urine Samples by UHPLC-MS-MS. (2022). PubMed. [Link]

  • HARMONIZED GUIDELINES FOR SINGLE- LABORATORY VALIDATION OF METHODS OF ANALYSIS. (2002). IUPAC. [Link]

  • Molecular Insights into Naturally Terrestrial-Derived Halogenated Organic Compounds: Chemodiversity, Speciation, and Comparison with Aquatic Disinfection Byproducts. (2025). ACS Publications. [Link]

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Comparative

A Senior Application Scientist's Guide to Establishing the Comparative In Vivo Efficacy of Novel (4-Bromo-3-methylphenyl)ethylamine Hydrochloride Derivatives

Authored For: Drug Development Professionals, Medicinal Chemists, and Neuropharmacology Researchers Abstract: The (4-Bromo-3-methylphenyl)ethylamine chemical scaffold represents a novel, yet uncharacterized, area for pot...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored For: Drug Development Professionals, Medicinal Chemists, and Neuropharmacology Researchers

Abstract: The (4-Bromo-3-methylphenyl)ethylamine chemical scaffold represents a novel, yet uncharacterized, area for potential central nervous system (CNS) drug discovery. Publicly available in vivo data for this specific class of derivatives is not available, precluding a direct comparative analysis. This guide, therefore, provides an expert-driven methodological framework for researchers to establish the comparative in vivo efficacy of newly synthesized derivatives. It outlines the logical progression from initial in vitro characterization to a comprehensive battery of in vivo behavioral assays, ensuring a robust and self-validating research program. The protocols and rationale are grounded in established principles of neuropharmacology, using well-understood phenylethylamine analogues as a scientific basis.

Foundational Rationale: From Structure to Hypothesis

The core structure, (4-Bromo-3-methylphenyl)ethylamine, belongs to the broader phenethylamine class. Phenethylamines are renowned for their diverse pharmacological activities, primarily as CNS stimulants, hallucinogens, and antidepressants.[1][2] Their mechanisms often involve interaction with monoamine neurotransmitter systems, including dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[3][4]

The defining feature of this class is its structural similarity to endogenous monoamines.[4][5] This allows them to interact with monoamine transporters (such as DAT, NET, and SERT) and trace amine-associated receptors (TAAR1).[3][4] Based on this well-established pharmacology, our primary working hypothesis is that (4-Bromo-3-methylphenyl)ethylamine derivatives will function as monoamine reuptake inhibitors or releasing agents .

The specific substitutions—a bromine atom at the 4-position and a methyl group at the 3-position—will critically modulate the potency and selectivity of these interactions. For instance, halogen substitutions on the phenyl ring are known to influence selectivity for serotonin transporters.[6] Therefore, a systematic in vivo comparison is essential to elucidate the structure-activity relationship (SAR) and identify lead candidates.

The Pre-Clinical Workflow: A Phased Approach

A rigorous evaluation of novel CNS compounds requires a logical, multi-stage approach. Rushing into complex in vivo models without foundational data is inefficient and contrary to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Behavioral Profiling cluster_2 Phase 3: Advanced In Vivo Characterization a Derivative Synthesis b Monoamine Transporter Binding & Uptake Assays (DAT, NET, SERT) a->b c MAO-A & MAO-B Inhibition Assays a->c d Initial SAR Assessment b->d c->d e Locomotor Activity (Stimulant/Sedative Effects) d->e Select Candidates f Forced Swim Test (Antidepressant-like Effects) e->f g Drug Discrimination (Subjective Effects & Abuse Potential) f->g h In Vivo Microdialysis (Neurochemical Confirmation) g->h Confirm Mechanism i Pharmacokinetic Studies (ADME Profiling) h->i

Figure 1: Proposed research workflow for evaluating novel phenylethylamine derivatives.
Phase 1: In Vitro Target Engagement (The Prerequisite)

Before committing to animal studies, it is imperative to confirm that the synthesized derivatives interact with their hypothesized molecular targets. This step provides the mechanistic foundation for interpreting subsequent behavioral data.

  • Monoamine Transporter Assays: The primary screen should quantify the affinity and functional potency of each derivative at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This is typically achieved using radioligand binding assays and neurotransmitter uptake inhibition assays in cell lines expressing these transporters or in brain synaptosomes.[6][7]

  • Monoamine Oxidase (MAO) Inhibition: Phenethylamines are metabolized by MAO-A and MAO-B.[4] It is crucial to determine if the derivatives are also inhibitors of these enzymes, as this can confound their effects.[8] Standard MAO inhibition assays using purified enzymes are readily available.[8][9]

The data from these in vitro assays will allow for the initial classification of derivatives (e.g., selective serotonin reuptake inhibitor (SSRI), dopamine-norepinephrine reuptake inhibitor (DNRI), or triple reuptake inhibitor) and guide dose selection for in vivo studies.

Phase 2: Core In Vivo Behavioral Efficacy Assays

This phase utilizes a battery of well-validated rodent behavioral models to build a comprehensive profile of each derivative's CNS effects. The goal is to compare potency, efficacy, and behavioral phenotype across the series of compounds.

Experiment 1: Locomotor Activity (LMA)
  • Rationale & Causality: This is the foundational behavioral assay.[10] It quantifies general motor activity and is highly sensitive to the stimulant or sedative effects characteristic of monoamine modulators.[11][12] An increase in locomotor activity typically points to a dopaminergic and/or noradrenergic mechanism, while complex changes or decreases could suggest serotonergic involvement or sedative properties.[5] This test establishes the dose-range at which the compounds are behaviorally active and identifies potential motor-related side effects that could confound other behavioral tests.

  • Self-Validating System: The inclusion of a vehicle control group establishes the baseline activity, while a positive control (e.g., d-amphetamine for a stimulant profile, fluoxetine for a serotonergic profile) confirms the sensitivity of the assay.

  • Apparatus: Use standard locomotor activity chambers (e.g., 40x40x40 cm) equipped with infrared beam grids or a video tracking system.[13]

  • Animals: Use male C57BL/6 mice (8-12 weeks old). Group house animals initially, but single house them for at least 24 hours before testing to acclimate.[10]

  • Habituation: Place each mouse in the activity chamber for 30-60 minutes to allow exploration to subside and establish a stable baseline.

  • Administration: Administer the test derivative (e.g., 1, 3, 10, 30 mg/kg), vehicle (e.g., saline with 5% Tween 80), or positive control via intraperitoneal (IP) injection.

  • Data Collection: Immediately return the mouse to the chamber and record locomotor activity for 60-120 minutes. Key parameters to analyze are total distance traveled, velocity, and time spent mobile vs. immobile.[10][12]

  • Analysis: Analyze data in 5- or 10-minute bins to observe the time course of the drug's effect. Compare dose groups to the vehicle control using ANOVA followed by post-hoc tests.

Experiment 2: The Forced Swim Test (FST)
  • Rationale & Causality: The FST is a widely used screening tool for assessing potential antidepressant-like activity.[14][15][16] The core principle is that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture.[17] A wide range of clinically effective antidepressants, particularly those enhancing serotonergic or noradrenergic neurotransmission, increase the latency to immobility and decrease the total time spent immobile.[18] This provides a functional measure of efficacy relevant to mood disorders.

  • Self-Validating System: A critical control is to run the FST in parallel with the LMA test. A compound that increases mobility in the FST could be producing a true antidepressant-like effect or simply a generalized motor stimulation. If a dose increases mobility in the FST but does not significantly increase general locomotor activity in the LMA test, the confidence in a specific antidepressant-like effect is much higher.

  • Apparatus: A transparent Plexiglas cylinder (e.g., 20 cm diameter, 30 cm height) filled with water (24-25°C) to a depth of 15 cm, making it impossible for the mouse to touch the bottom.[14][17]

  • Animals: Use male BALB/c mice, which are known for their robust performance in this test, or C57BL/6 mice.

  • Administration: Administer the test derivative, vehicle, or a positive control (e.g., imipramine or fluoxetine) 30-60 minutes prior to the test, depending on the route of administration (IP or oral).

  • Test Procedure: Gently place each mouse into the water cylinder. The test duration is typically 6 minutes.[14] A video camera should record the session for later analysis.

  • Data Analysis: Scoring is performed during the last 4 minutes of the 6-minute test.[14] An observer, blind to the treatment conditions, scores the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.[17]

  • Statistical Comparison: Compare the immobility time across groups using one-way ANOVA.

Experiment 3: Drug Discrimination
  • Rationale & Causality: This is a highly specific and sophisticated assay for evaluating the interoceptive (subjective) effects of a novel compound.[19] Animals are trained to recognize the internal state produced by a known drug of abuse (e.g., cocaine, d-amphetamine) and press a specific lever to receive a reward.[20][21] If a novel derivative causes the animal to press the "drug-appropriate" lever, it is said to have "generalized" to the training drug, indicating it produces a similar subjective feeling.[22] This is a critical assay for predicting abuse potential, a key consideration for CNS stimulants.[23]

  • Self-Validating System: The test itself is self-validating through rigorous training criteria. Animals must reliably and accurately discriminate between the training drug and vehicle before any test compounds are introduced. The inclusion of dose-response curves allows for the determination of full or partial generalization, providing a nuanced comparison of the derivatives' subjective effects relative to a reference compound.[22]

  • Apparatus: Standard operant conditioning chambers equipped with two response levers and a mechanism for delivering a food reward (e.g., sucrose pellet).

  • Training Phase:

    • Rats are first trained to press a lever for food.

    • Discrimination training begins. On alternating days, rats receive either d-amphetamine (e.g., 1 mg/kg, IP) or vehicle.

    • Following d-amphetamine administration, only presses on the "drug" lever are rewarded. Following vehicle, only presses on the "vehicle" lever are rewarded.

    • Training continues until rats reliably select the correct lever (>80% accuracy) for the first completed response ratio of the session.[19]

  • Testing Phase:

    • Once trained, test sessions are interspersed with training sessions.

    • On a test day, the rat is administered a dose of a novel derivative.

    • The rat is then placed in the chamber, and presses on either lever are rewarded to assess its choice without bias.

    • The primary measure is the percentage of responses made on the drug-appropriate lever. Full generalization is typically defined as >80% drug-lever responding; no generalization is <20%.[20][22]

    • A full dose-response curve is generated for each derivative.

Data Synthesis and Comparative Efficacy Table

To facilitate a direct comparison, the key quantitative outcomes from the behavioral assays should be summarized. This allows for a clear visualization of the SAR and helps in the selection of lead candidates for further development.

DerivativeLMA (ED₅₀, mg/kg)¹FST (MED, mg/kg)²Drug Discrimination (% Generalization @ 10 mg/kg)³In Vitro Profile (IC₅₀, nM) (DAT/NET/SERT)
Vehicle N/AN/A< 20%N/A
Positive Control (d-Amp) 1.5N/A95%250 / 50 / 2000
Derivative A 5.21085%150 / 80 / 3500
Derivative B 12.5545% (Partial)800 / 250 / 95
Derivative C > 30 (Inactive)> 30 (Inactive)< 20%>10000 / >10000 / >10000

¹ED₅₀: Dose required to produce 50% of the maximal increase in locomotor activity. ²MED: Minimum effective dose required to produce a statistically significant decrease in immobility time. ³% Generalization: Percentage of lever presses on the d-amphetamine-appropriate lever.

Phase 3: Mechanistic Confirmation with In Vivo Microdialysis

For lead candidates identified in Phase 2, in vivo microdialysis provides direct evidence of target engagement in the brain.[24] This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions (e.g., the nucleus accumbens for dopamine) of freely moving animals following drug administration.[24] Confirming that a behaviorally active derivative increases synaptic dopamine, for example, provides the definitive link between its molecular action and its behavioral effect.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal vesicle Synaptic Vesicles (Dopamine) synapse Synaptic Cleft (Increased Dopamine) vesicle->synapse Release dat Dopamine Transporter (DAT) drug Phenylethylamine Derivative drug->dat Blockade receptor Dopamine Receptors synapse->dat synapse->receptor Binding & Signal

Figure 2: Hypothesized mechanism of action at a dopaminergic synapse.

Conclusion and Future Directions

This guide provides a comprehensive, authoritative framework for conducting a systematic in vivo comparison of novel (4-Bromo-3-methylphenyl)ethylamine hydrochloride derivatives. By progressing logically from in vitro screening through a carefully selected battery of behavioral assays, researchers can efficiently characterize the pharmacological profile of each compound, establish structure-activity relationships, and identify promising lead candidates. The emphasis on integrated controls, such as comparing LMA and FST data, ensures a robust and scientifically sound interpretation. The ultimate goal is to generate a high-quality, reproducible dataset that can confidently guide the advancement of the most promising derivatives toward more complex preclinical and, eventually, clinical evaluation.

References

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2011). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638. [Link]

  • Mosnaim, A. D., Wolf, M. E., & Ranade, V. V. (2014). Analgesic effects of β-phenylethylamine and various methylated derivatives in mice. Journal of Molecular Neuroscience, 54(3), 439–446. [Link]

  • Gauvin, D. V., & Young, R. (2019). Discriminating evidence – use and misuse of the drug-discrimination test in abuse potential assessment of novel CNS drugs. Journal of Psychopharmacology, 33(9), 1057–1066. [Link]

  • Kałwa, M., & Zięba, A. (2025). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. International Journal of Molecular Sciences, 26(20), 15307. [Link]

  • Sloot, W. J. A., van der Laan, J. W., & van der Aa, E. M. (2009). In vitro and in vivo reproduction toxicology of 12 monoaminergic reuptake inhibitors: possible mechanisms of infrequent cardiovascular anomalies. Reproductive Toxicology, 28(2), 202–213. [Link]

  • Rocha De Abreu, I., Munoz, J. R., Smith, R. P., & Craddock, T. J. A. (2023). A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in-vitro microtubule-polymerization activity. Research Square. [Link]

  • Wikipedia contributors. (2024). Phenethylamine. Wikipedia. [Link]

  • Labcorp. (2021). Designing a comprehensive drug discrimination study. Labcorp Drug Development. [Link]

  • Kim, J., Kim, H., Kim, J., & Lee, K. (2023). Monoamine Oxidase-A (MAO-A) Inhibitors Screened from the Autodisplayed Fv-Antibody Library. ACS Pharmacology & Translational Science, 7(1), 114–122. [Link]

  • NSW Department of Primary Industries. (2022). Animal Research Review Panel Guideline 30: The Porsolt Forced Swim Test in Rats and Mice. [Link]

  • Kim, J., Lee, S., Choi, H., Kim, S., & Nam, G. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 24(20), 15397. [Link]

  • LASA. (n.d.). Factsheet on the forced swim test. Laboratory Animal Science Association. [Link]

  • Lee, J., Kim, H., Kim, J., Lee, S., & Kim, Y. (2023). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. Biomolecules & Therapeutics, 31(1), 77–86. [Link]

  • Kim, J. I., Gwak, Y. S., & Pae, A. N. (2021). Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. Biomolecules, 11(9), 1303. [Link]

  • U.S. Food and Drug Administration. (2023). FDA Takes Steps to Advance the Development of Novel Therapies for Stimulant Use Disorders. [Link]

  • Anilocus. (2025). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. [Link]

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  • Maze Engineers. (n.d.). General Rodent Activity System. Conduct Science. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

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  • Nichols, D. E., & Nichols, C. D. (1979). Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms. Communications in Psychopharmacology, 3(5), 325–331. [Link]

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  • JoVE. (2012). Mouse Short- and Long-term Locomotor Activity Analyzed by Video Tracking Software. Journal of Visualized Experiments. [Link]

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Safety & Regulatory Compliance

Safety

(4-Bromo-3-methylphenyl)ethylamine hydrochloride proper disposal procedures

As a Senior Application Scientist, I frequently encounter operational bottlenecks regarding the disposal of complex halogenated amine salts. (4-Bromo-3-methylphenyl)ethylamine hydrochloride is a critical intermediate in...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter operational bottlenecks regarding the disposal of complex halogenated amine salts. (4-Bromo-3-methylphenyl)ethylamine hydrochloride is a critical intermediate in drug development, but its structural features—specifically the aryl bromide and the hydrochloride salt form—dictate strict regulatory and safety handling.

This guide synthesizes field-proven logistics with regulatory frameworks to provide a self-validating system for its disposal, ensuring laboratory safety and compliance with the[1].

Structural Causality and Risk Assessment

Understanding the molecular behavior of (4-Bromo-3-methylphenyl)ethylamine hydrochloride is the foundation of proper disposal.

  • The Halogenated Aromatic Ring: The robust carbon-bromine bond resists standard biological degradation. Consequently, this compound falls under the EPA's Resource Conservation and Recovery Act (RCRA) restrictions for land disposal of halogenated organic compounds ()[2]. It must be segregated for high-temperature incineration.

  • The Amine Hydrochloride Salt: While the salt form renders the compound highly water-soluble, it also means that exposure to strong bases will deprotonate the amine. This generates the free base, which is significantly more lipophilic, volatile, and capable of rapid skin penetration.

Table 1: Physicochemical & Hazard Profile Summarization

PropertyValue / CharacteristicOperational Implication
Chemical Formula C9H13BrClNRequires classification as Halogenated Waste[2].
Physical State Solid (Crystalline Powder)Prone to aerosolization; handle in a draft-free enclosure.
Aqueous pH (10% sol) ~4.5 - 5.5 (Acidic)Corrosive to certain metals over time; use plastic secondary containment.
Incompatibilities Strong oxidizers, strong basesSegregate strictly to prevent toxic gas (Br2, HCl) evolution or free-base generation.

Waste Stream Segregation Workflow

To maintain a self-validating safety system, laboratories must visually and procedurally separate waste streams. The following diagram illustrates the logical decision tree for disposing of this compound based on its physical state.

G Start Waste Generation: (4-Bromo-3-methylphenyl)ethylamine HCl State Determine Physical State Start->State Solid Solid Waste (Powder/Crystals) State->Solid Liquid Liquid Waste (Solutions) State->Liquid BinSolid Solid Halogenated Waste Container Solid->BinSolid Aqueous Aqueous Solution Liquid->Aqueous Organic Organic Solvent (e.g., DCM, MeOH) Liquid->Organic Neutralize Check pH & Neutralize (Target pH 6-8) Aqueous->Neutralize BinOrg Organic Halogenated Waste Container Organic->BinOrg BinAq Aqueous Halogenated Waste Container Neutralize->BinAq Incineration EPA-Permitted Incineration (RCRA 40 CFR Part 268) BinSolid->Incineration BinAq->Incineration BinOrg->Incineration

Workflow for the segregation and disposal of (4-Bromo-3-methylphenyl)ethylamine HCl waste.

Step-by-Step Disposal Methodologies

The overriding principle of prudent laboratory waste management is that no activity should begin unless a disposal plan is formulated ()[3].

Protocol A: Disposal of Solid Waste and Contaminated Consumables Causality: Solid powders pose an inhalation risk. Contaminated weigh boats, pipette tips, and gloves carry residual halogenated organics that cannot enter standard municipal waste.

  • Collection: Place all residual solid chemical, contaminated weigh boats, and filter papers into a sealable, puncture-resistant polyethylene container.

  • Labeling: Label the container strictly as "Hazardous Waste: Solid Halogenated Organics - Contains (4-Bromo-3-methylphenyl)ethylamine hydrochloride."

  • Validation: Ensure the container is securely capped immediately after use to prevent moisture ingress, which can cause the hydrochloride salt to clump, degrade, and adhere to the container walls.

  • Transfer: Transfer to the central hazardous waste accumulation area for EPA-permitted incineration[2].

Protocol B: Disposal of Aqueous Solutions Causality: Aqueous solutions of amine hydrochlorides are mildly acidic. Mixing them directly with incompatible waste can cause gas evolution. Furthermore, the presence of the brominated aromatic ring strictly prohibits sanitary sewer disposal[3].

  • pH Verification: Test the pH of the aqueous waste using indicator strips. It will typically be acidic (pH 4-5).

  • Neutralization (If Required): If the pH is below 4, carefully adjust it to pH 6-8 using a weak base (e.g., 5% Sodium Bicarbonate solution). Do not use strong bases like NaOH, as this will precipitate the free base, creating a biphasic suspension that complicates incineration logistics.

  • Containment: Pour the neutralized solution into a designated "Aqueous Halogenated Waste" carboy.

  • Validation Check: Leave the cap loosely threaded for 15 minutes to allow any residual CO₂ gas (from the bicarbonate neutralization) to vent, preventing container pressurization. Then, seal tightly.

Protocol C: Spill Decontamination Workflow Causality: Sweeping dry powder generates hazardous aerosols. The hydrochloride salt is highly soluble in water, making water an excellent primary decontamination solvent, provided the effluent is captured.

  • Isolation: Demarcate the spill area. Don appropriate PPE (nitrile gloves, safety goggles, and a lab coat) to prevent dermal exposure[4].

  • Wetting: Lightly mist the spilled powder with distilled water to suppress dust formation.

  • Absorption: Cover the wetted area with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite).

  • Collection: Use a non-sparking plastic scoop to collect the slurry. Deposit it into a solid halogenated waste container.

  • Secondary Cleaning: Wipe the surface with a damp paper towel, followed by an isopropanol wipe to capture any residual organic traces. Dispose of all wipes in the solid halogenated waste bin.

Conclusion

By understanding the mechanistic properties of (4-Bromo-3-methylphenyl)ethylamine hydrochloride—specifically its halogenated nature and salt chemistry—laboratories can implement self-validating disposal protocols. This ensures not only compliance with EPA and OSHA mandates but also fosters a culture of rigorous, scientifically grounded laboratory safety.

References

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. Available at:[Link]

  • Management of Waste - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH. Available at:[Link]

  • Hazard Communication Standard | Environmental Health, Safety and Emergency Management. Appalachian State University. Available at: [Link]

  • OSHA Hazard Communication Standard, 29 CFR 1910.1200. ILPI. Available at:[Link]

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